molecular formula C5H3LiN2O4 B1261124 Lithium orotate CAS No. 5266-20-6

Lithium orotate

Cat. No.: B1261124
CAS No.: 5266-20-6
M. Wt: 162.1 g/mol
InChI Key: IZJGDPULXXNWJP-UHFFFAOYSA-M
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Lithium orotate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it inhibits is glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous cellular processes, including cell signaling and gene expression . This compound also modulates neurotransmitter activity, enhances neurotrophic factors, and reduces neuroinflammation . These interactions are crucial for its potential therapeutic effects in mood stabilization and neuroprotection.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound upregulates neurotrophins such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for neuronal function and survival . Additionally, it reduces amyloid and tau protein-induced neurotoxicity, which is significant in the context of neurodegenerative diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits enzymes like GSK-3β and inositol monophosphatase, leading to the activation of cellular reaction cascades that induce neuroprotective and anti-apoptotic proteins . This compound also modulates neurotransmitter activity by boosting dopamine and serotonin levels while reducing excitatory neurotransmission . These molecular interactions contribute to its mood-stabilizing and neuroprotective properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound maintains stable serum concentrations for longer periods compared to lithium carbonate . This stability is crucial for its sustained therapeutic effects. Long-term studies have indicated that this compound can lead to neuroregeneration and cognitive improvements, particularly in the context of neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses of this compound have been found to achieve therapeutic brain lithium concentrations with relatively stable serum levels . Higher doses can lead to toxic effects, including renal dysfunction and elevated serum creatinine levels . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It enhances the synthesis of neuroprotective hormones like BDNF, which promote the formation of new brain cells . Additionally, this compound influences the metabolism of neurotransmitters and reduces oxidative stress by boosting glutathione-dependent enzymes . These metabolic effects are vital for its neuroprotective and mood-stabilizing properties.

Transport and Distribution

This compound is rapidly absorbed by the gastrointestinal tract and distributed throughout the body. It crosses the blood-brain barrier more efficiently than lithium carbonate, allowing for lower dosages to achieve therapeutic effects . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells and tissues .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is distributed within various cellular compartments, including the cytoplasm and nucleus. This compound’s ability to modulate neurotransmitter activity and gene expression is partly due to its localization within these compartments . Additionally, post-translational modifications and targeting signals direct this compound to specific organelles, enhancing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium orotate can be synthesized by reacting lithium hydroxide with orotic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{LiOH} + \text{C}_5\text{H}_4\text{N}_2\text{O}_4 \rightarrow \text{LiC}_5\text{H}_3\text{N}_2\text{O}_4 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by combining lithium carbonate with orotic acid under controlled conditions. The mixture is then purified and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation and Reduction: Lithium orotate does not undergo significant oxidation or reduction reactions under normal conditions.

    Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by other cations.

    Complexation: this compound can form complexes with various metal ions, which can alter its solubility and bioavailability.

Common Reagents and Conditions:

    Reagents: Common reagents include lithium hydroxide, lithium carbonate, and orotic acid.

    Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.

Major Products: The primary product of these reactions is this compound itself, with water being a common byproduct .

Biological Activity

Lithium orotate (LiOr) is a compound that has garnered attention for its potential therapeutic benefits, particularly in the realm of mental health. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound is a lithium salt of orotic acid, which is proposed to have a superior ability to cross the blood-brain barrier compared to traditional lithium carbonate (LiCO). This property could facilitate lower dosages while maintaining efficacy, potentially reducing the risk of adverse effects associated with lithium therapy .

Lithium's biological activity is multifaceted, involving several key pathways:

  • Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibition : LiOr inhibits GSK3β, which is implicated in various cellular processes including metabolism and apoptosis. This inhibition may contribute to mood stabilization and neuroprotection .
  • Neurotransmitter Modulation : Lithium modulates the release and synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It influences intracellular signaling pathways linked to these neurotransmitters, thereby affecting mood and cognition .
  • Neuroplasticity Promotion : LiOr has been shown to enhance neuroplasticity by increasing brain-derived neurotrophic factor (BDNF) levels, which supports neuronal survival and growth .
  • Immunomodulatory Effects : Lithium also exhibits immunomodulatory properties, influencing the activity of various immune cells and potentially altering inflammatory responses .

Efficacy in Mental Health

Numerous studies have investigated the efficacy of this compound in treating mood disorders:

  • Clinical Trials : A randomized controlled trial indicated that LiOr supplementation significantly improved mood symptoms in patients with bipolar disorder. The study highlighted improvements in overall well-being and cognitive function .
  • Case Studies : Real-life applications have shown promising outcomes. For instance, patients reported reductions in anxiety and mood stabilization when using low-dose this compound as part of their treatment regimen. These anecdotal accounts support the growing body of evidence favoring LiOr as a viable treatment option .

Comparative Studies

A comparative analysis between this compound and lithium carbonate revealed that:

ParameterThis compound (LiOr)Lithium Carbonate (LiCO)
Dosage RequiredLowerHigher
Blood-Brain Barrier PenetrationHigherLower
Side EffectsFewerMore
Therapeutic IndexBroaderNarrower

These findings suggest that LiOr may offer a safer alternative for patients requiring lithium therapy .

Toxicity and Safety Profile

While lithium therapy is generally associated with side effects such as gastrointestinal disturbances and renal impairment, studies indicate that this compound has a more favorable safety profile:

  • Adverse Effects : Reports of toxicity from this compound are rare. One case noted mild nausea and tremors after excessive intake, which resolved without further complications .
  • Long-term Use : Research indicates that long-term use of LiOr does not lead to the same level of thyroid or kidney complications seen with LiCO, making it a potentially safer option for chronic management .

Properties

IUPAC Name

lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.Li/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJGDPULXXNWJP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3LiN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063748
Record name Lithium orotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5266-20-6
Record name Lithium orotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, lithium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium orotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LITHIUM OROTATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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